![molecular formula C13H13FO2 B15261924 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one CAS No. 1227935-81-0](/img/structure/B15261924.png)
7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a fluorine atom in the structure adds to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated benzopyran derivative, the cyclization can be achieved using a strong acid or base as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their function. The spiro linkage provides a rigid structure that can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol
- 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]
- 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]
Uniqueness
7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one stands out due to its specific spiro linkage and the position of the fluorine atom, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1227935-81-0 |
|---|---|
Molecular Formula |
C13H13FO2 |
Molecular Weight |
220.24 g/mol |
IUPAC Name |
7-fluorospiro[3H-chromene-2,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C13H13FO2/c14-9-3-4-10-11(15)8-13(5-1-2-6-13)16-12(10)7-9/h3-4,7H,1-2,5-6,8H2 |
InChI Key |
PWRKFJHPYUYJHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


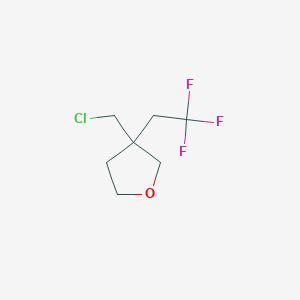


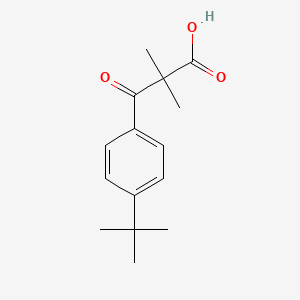
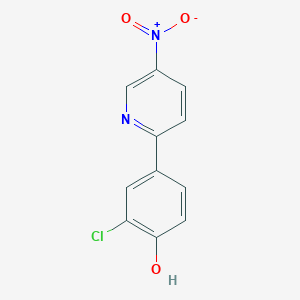
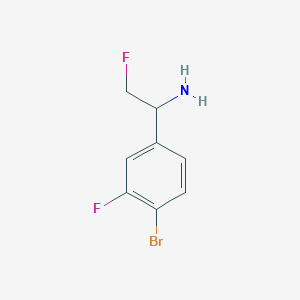
![3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B15261883.png)
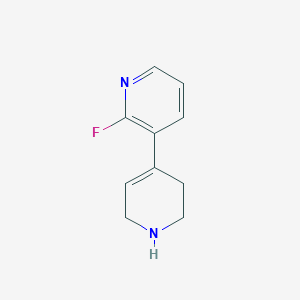
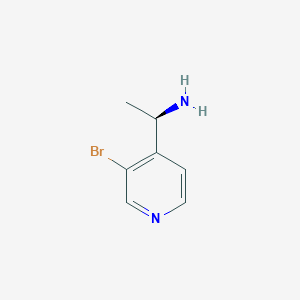
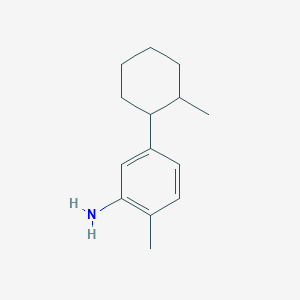
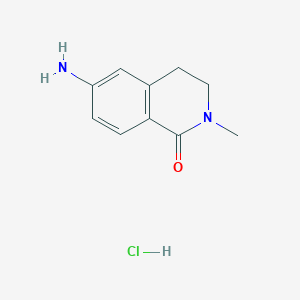
![N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15261903.png)


